2-(2-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid

Vue d'ensemble

Description

The compound is a derivative of 2-Chlorophenylacetic acid . 2-Chlorophenylacetic acid is an organic compound with the molecular formula C8H7ClO2 and a molecular weight of 170.59 . It is used as an intermediate in the preparation of biologically active compounds .

Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. For example, the compound Carbamic acid, (2-chlorophenyl)-, ethyl ester has a molecular weight of 199.634 and a chemical formula of C9H10ClNO2 .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, organophosphates like profenofos act via the inhibition of the acetylcholinesterase enzyme .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For example, 2-Chlorophenylacetic acid is a solid compound .Applications De Recherche Scientifique

Stereoselective Transformation Applications

The compound 2-(2-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid and its derivatives have been a subject of interest due to their potential applications in synthesizing various bioactive molecules. A study by Wu et al. (2000) explored the stereoselective transformation of 2H-1,4-Oxazin-2-ones into tri- and tetrasubstituted analogues of cis-5-Hydroxy-2-piperidinemethanol and cis-5-Hydroxy-6-oxo-2-piperidinecarboxylic Acid. This pathway is significant for the creation of potential substance P antagonists, which are important in the field of neuroscience and pharmacology for their role in pain perception and other biological processes Wu et al., 2000.

Antibacterial Activity

Anusevičius et al. (2014) investigated the cyclization reaction of N-(4-chlorophenyl)-β-alanine, which led to the formation of various chemical compounds, including ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate. The reactions of this compound with different hydrazines resulted in the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Some of these synthesized compounds showed weak antibacterial activity, indicating their potential use in antimicrobial applications Anusevičius et al., 2014.

Synthesis of Tritium Labeled Compounds

Schirrmacher et al. (2000) focused on the synthesis of tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid, a compound potentially significant for determining the efficacy of GABA transporter substances in vitro. The accurate determination of GABA transporter activity is crucial for neurological research, and compounds like this play a vital role in facilitating these studies Schirrmacher et al., 2000.

Drug Development and Synthesis

Andersen et al. (2013) discussed the development of a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, indicating the significance of 4-piperidinecarboxylic acid derivatives in drug development and synthesis. This work underlines the compound's role in supporting preclinical and clinical studies, emphasizing its importance in the pharmaceutical industry Andersen et al., 2013.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

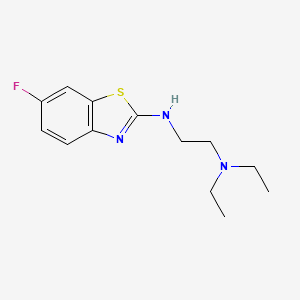

(2S,3S)-2-(2-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-10(14(18)19)13(16)9-5-3-4-6-11(9)15/h3-6,10,13H,2,7-8H2,1H3,(H,18,19)/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNODEZXXNTXPV-GXFFZTMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)

![Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1390994.png)

phosphonium bromide](/img/structure/B1390995.png)

![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)

![Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B1390999.png)